![molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5](/img/structure/B37769.png)

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Overview

Description

Synthesis Analysis

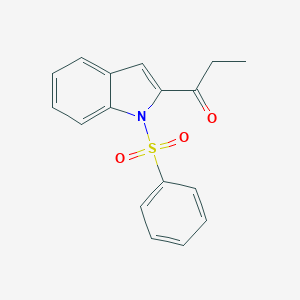

The synthesis of imidazole derivatives, including (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, involves several key steps that may include the treatment of carbonyl compounds with lithio-1-methyl-1H-imidazole or the reaction of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These derivatives can further undergo conversion into carbonyl compounds via corresponding quaternary salts, showcasing their utility as masked forms of carbonyl groups or synthons of these groups (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

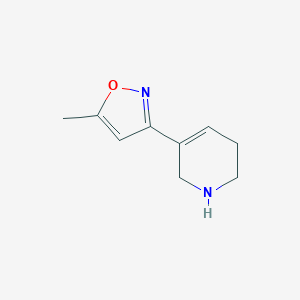

Molecular Structure Analysis

The molecular structure of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes with copper and cobalt chlorides have been determined by X-ray diffraction analysis. These studies provide insights into the arrangement of molecular fragments and the bond lengths within the molecule, highlighting the complex's structural features and the influence of different atoms and bonds on its overall geometry (Sokol et al., 2011).

Chemical Reactions and Properties

Imidazole derivatives, including (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, participate in various chemical reactions, such as N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. These reactions demonstrate the versatility of imidazole derivatives as intermediates in organic synthesis and their potential application in the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, can be influenced by their molecular structure. Studies on solvent effects on molecular aggregation have shown that the fluorescence emission spectra and circular dichroism (CD) spectra of these compounds can vary significantly with the solvent used, indicating the importance of molecular interactions and aggregation processes in determining their physical properties (Matwijczuk et al., 2016).

Chemical Properties Analysis

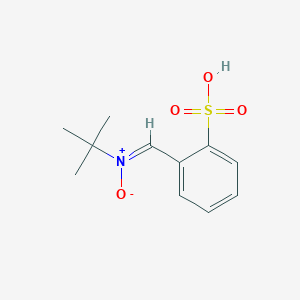

The chemical properties of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and related imidazole derivatives are characterized by their reactivity and stability under various conditions. For example, the synthesis and study of fluorinated (benzo[d]imidazol-2-yl)methanols have revealed the impact of fluorine atoms on the formation of intermolecular hydrogen bonds and C–F…π interactions, affecting the compound's reactivity and crystal packing (Romanov et al., 2020).

Scientific Research Applications

Energy Conservation and Chemical Reactions

- Methanol and its derivatives are explored for their potential in thermal energy transport systems. A specific process involves the carbonylation of methanol to methyl formate, followed by hydrogenolysis, to recover and utilize wasted or unused heat from industrial sources. This approach is significant for energy conservation and environmental protection (Liu et al., 2002).

Fuel Production and Chemical Synthesis

- Methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are crucial for hydrogen production. Cu-based catalysts are extensively studied for their efficiency in these processes. Understanding the reaction mechanisms and developing effective catalysts are vital for advancing proton-exchange membrane fuel cell technology (Yong et al., 2013).

Green Chemistry and Environmental Protection

- The catalytic methylation of aromatics using methane, a process known as "oxidative methylation," presents an innovative method for converting methane into more valuable hydrocarbons. This process, which involves intermediate methanol formation, aligns with green chemistry principles by utilizing underused natural gas reserves and reducing greenhouse gas emissions (Adebajo, 2007).

Medicinal Chemistry

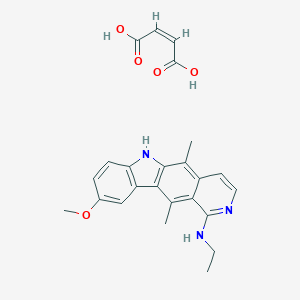

- Benzimidazole derivatives, including compounds with a structure similar to "(1-methyl-1H-benzo[d]imidazol-5-yl)methanol," have shown a wide range of pharmacological activities. These activities include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. The versatility of the benzimidazole core in drug development is highlighted, with Mannich base derivatives of benzimidazole playing a significant role in medicinal applications (Vasuki et al., 2021).

Analytical and Industrial Applications

- Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its detection in transformer oil has been used to monitor cellulosic insulation degradation, showcasing methanol's application beyond fuel and chemical synthesis to include electrical engineering and maintenance (Jalbert et al., 2019).

Safety And Hazards

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWIOHZJMSLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561224 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol | |

CAS RN |

115576-91-5 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)